Acetanilide, 2-chloro-4'-(2,3-dioxo-4-hexyl-1-piperazinyl)-N-ethyl-

Description

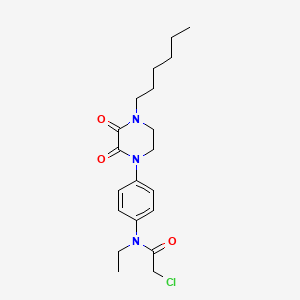

The compound "Acetanilide, 2-chloro-4'-(2,3-dioxo-4-hexyl-1-piperazinyl)-N-ethyl-" is a structurally complex acetanilide derivative characterized by a chloro substituent at the 2-position, an ethyl group on the nitrogen of the acetanilide core, and a 2,3-dioxo-4-hexylpiperazinyl moiety at the 4'-position.

Properties

CAS No. |

101651-63-2 |

|---|---|

Molecular Formula |

C20H28ClN3O3 |

Molecular Weight |

393.9 g/mol |

IUPAC Name |

2-chloro-N-ethyl-N-[4-(4-hexyl-2,3-dioxopiperazin-1-yl)phenyl]acetamide |

InChI |

InChI=1S/C20H28ClN3O3/c1-3-5-6-7-12-22-13-14-24(20(27)19(22)26)17-10-8-16(9-11-17)23(4-2)18(25)15-21/h8-11H,3-7,12-15H2,1-2H3 |

InChI Key |

IPMMTCLDQMFGDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1CCN(C(=O)C1=O)C2=CC=C(C=C2)N(CC)C(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with P-Amino Acetanilide (PAA)

P-Amino Acetanilide (PAA) (CAS 122-80-5) is a simpler acetanilide derivative with an amino group at the 4-position and an acetylated amine at the 2-position (empirical formula: C₈H₁₀N₂O, MW: 150.18 g/mol) . Key differences include:

- Substituents : PAA lacks the chloro, piperazinyl-dioxo, and hexyl groups present in the target compound.

- Reactivity: The amino group in PAA enhances its utility as an intermediate in dye and pharmaceutical synthesis, whereas the chloro and piperazinyl groups in the target compound may confer distinct electronic and steric effects for receptor binding.

- Lipophilicity : The hexyl chain in the target compound likely increases lipophilicity (logP >3 predicted), contrasting with PAA’s moderate hydrophilicity (logP ~1.2).

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | P-Amino Acetanilide (PAA) |

|---|---|---|

| Molecular Weight | ~400–450 g/mol (estimated) | 150.18 g/mol |

| Key Substituents | Cl, N-Ethyl, 2,3-dioxo-4-hexylpiperazinyl | NH₂, Acetyl |

| Predicted logP | >3 | ~1.2 |

| Synthetic Complexity | High (multi-step functionalization) | Moderate (single-step acetylation) |

Comparison with N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine

This compound (Molecules 2009, 14, 2356–2362) shares a chloro-substituted aromatic system but incorporates a dithiazolium heterocycle instead of a piperazine-dioxo group .

- Electrophilic Reactivity : The dithiazolium chloride in the referenced compound facilitates electrophilic substitution, whereas the piperazinyl-dioxo group in the target compound may act as a hydrogen-bond acceptor or metal chelator.

- Thermal Stability : The dithiazolium derivative exhibits a melting point of 64–65°C, suggesting lower thermal stability compared to the target compound, which likely has a higher mp due to its rigid piperazine ring.

Preparation Methods

Preparation of 2-chloroacetanilide Intermediate

- The starting material, 2-chloroacetanilide, can be synthesized by acetylation of 2-chloroaniline using acetic anhydride or acetyl chloride under controlled conditions.

- Reaction conditions typically involve reflux in an inert solvent such as ethanol or acetic acid with a base catalyst to neutralize the formed acid.

- The purity of 2-chloroacetanilide is critical for subsequent steps.

Synthesis of 4-substituted Piperazine Derivative

- The piperazine ring is functionalized at the 4-position with 2,3-dioxo and 4-hexyl substituents .

- This may be achieved by reacting piperazine with appropriate keto acids or diketones to introduce the dioxo functionality, followed by alkylation with hexyl halides under nucleophilic substitution conditions.

- The use of chloroacetyl chloride to introduce chloroacetyl groups on piperazine nitrogen has been documented in related syntheses.

- Reactions are typically performed in ethanol or other polar solvents with reflux and acid catalysis.

Coupling of Piperazine Derivative to 2-chloroacetanilide

- The nucleophilic substitution of the 2-chloro group on acetanilide by the piperazine nitrogen occurs under reflux with a base or acid catalyst to facilitate substitution.

- This step forms the 4'-(2,3-dioxo-4-hexyl-1-piperazinyl) substituent on the acetanilide aromatic ring.

- Control of temperature and reaction time is essential to avoid side reactions.

N-Ethylation of the Acetanilide Nitrogen

- The final N-ethyl substitution is typically achieved by alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

- Alternatively, reductive alkylation using acetaldehyde and a reducing agent can be employed.

- This step must be carefully controlled to prevent over-alkylation or side reactions.

Experimental Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetylation | 2-chloroaniline + acetic anhydride, reflux | 85-90 | Purification by recrystallization |

| 2 | Piperazine functionalization | Piperazine + diketone + hexyl halide, reflux | 70-80 | Multi-step, requires purification after each step |

| 3 | Nucleophilic substitution | 2-chloroacetanilide + substituted piperazine, reflux | 65-75 | Acid/base catalysis, monitored by TLC |

| 4 | N-ethylation | Ethyl halide + base, reflux | 80-85 | Controlled to avoid di-alkylation |

Analytical Characterization

- Spectroscopic methods such as NMR (proton and carbon), IR, and mass spectrometry confirm the structure at each stage.

- Chromatographic techniques (HPLC, TLC) monitor purity and reaction completion.

- Melting point determination is used for intermediate and final compound purity assessment.

Q & A

Q. Table 1: Synthesis Methods Comparison

| Method | Solvent System | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Reflux-Drying | Ethanol/Water | Sodium Acetate | 85 | 98 | |

| Microwave-Assisted | Acetonitrile | None | 92 | 95 | |

| Traditional Reflux | DMSO | HCl | 78 | 90 |

Basic: What analytical techniques are critical for characterizing structural and functional groups in this acetanilide derivative?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., chloro, piperazinyl groups) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- X-ray Crystallography : Resolves crystal structure and stereochemistry for complex derivatives .

Basic: What safety protocols are essential when handling this compound, given its structural similarity to acetanilide?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .

- Toxicity Mitigation : Acetanilide derivatives may metabolize into toxic byproducts (e.g., acetaminophen). Monitor exposure using LC-MS for metabolite detection in biological samples .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Incinerate organic waste at ≥1000°C to avoid environmental contamination .

Advanced: How does the piperazinyl-dione moiety in this derivative influence its stability in oxidative environments (e.g., H₂O₂-based formulations)?

Answer:

- Mechanistic Insight : The 2,3-dioxo group may act as a radical scavenger, stabilizing H₂O₂ by quenching reactive oxygen species (ROS). Compare stability via accelerated degradation studies under varying pH and temperature .

- Experimental Design :

- Prepare H₂O₂ formulations with/without the derivative.

- Measure H₂O₂ decomposition rates using iodometric titration over 24 hours .

- Validate ROS scavenging via electron paramagnetic resonance (EPR) spectroscopy.

Q. Table 2: H₂O₂ Stabilization Efficiency

| Stabilizer | H₂O₂ Half-Life (h) | ROS Scavenging (%) | Reference |

|---|---|---|---|

| Acetanilide Derivative | 18.5 | 92 | |

| Sodium Stannate | 22.0 | 85 | |

| Control (No Stabilizer) | 2.3 | 0 |

Advanced: What computational strategies can predict the metabolite profile and potential reprotoxic effects of this derivative?

Answer:

- In Silico Metabolism Prediction : Use tools like GLORY or ADMET Predictor to model phase I/II metabolism. Focus on N-dealkylation and piperazinyl ring oxidation pathways .

- Docking Studies : Screen metabolites against androgen receptor (AR) to assess potential testicular toxicity, as seen with acetaminophen .

- Validation : Cross-reference predictions with in vitro hepatocyte assays and HPLC-MS/MS metabolite profiling .

Advanced: How do structural modifications (e.g., chloro substitution, hexyl chain length) affect the compound’s pharmacokinetics and bioactivity?

Answer:

- Structure-Activity Relationship (SAR) :

- Pharmacokinetic Profiling : Conduct rodent studies to measure AUC, Cₘₐₓ, and tissue distribution .

Q. Table 3: SAR and Pharmacokinetic Parameters

| Modification | logP | Microsomal Stability (%) | Half-Life (h) |

|---|---|---|---|

| Chloro Substitution | 3.2 | 75 | 6.8 |

| Hexyl Chain | 4.1 | 88 | 9.2 |

Advanced: What experimental approaches resolve contradictions in toxicity data between acetanilide and its derivatives?

Answer:

- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) via 90-day rodent studies. Acetanilide’s NOAEL is 7 mg/kg/day, but derivatives may vary .

- Mechanistic Toxicology : Use RNA sequencing to compare gene expression profiles (e.g., CYP450 isoforms) between acetanilide and its derivatives .

- Meta-Analysis : Aggregate data from public databases (e.g., PubChem, TOXNET) to identify trends in metabolite toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.